molecular formula C9H12IN B13665197 3-Iodo-2-isobutylpyridine

3-Iodo-2-isobutylpyridine

Cat. No.: B13665197
M. Wt: 261.10 g/mol
InChI Key: SWMLUVRWVDBGNS-UHFFFAOYSA-N
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Description

3-Iodo-2-isobutylpyridine is a chemical compound with the molecular formula C9H12IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of an iodine atom and an isobutyl group attached to the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-isobutylpyridine typically involves the iodination of 2-isobutylpyridine. One common method is the electrophilic iodination using iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Reactions: Formation of 3-azido-2-isobutylpyridine or 3-thio-2-isobutylpyridine.

    Oxidation Reactions: Formation of 2-isobutylpyridine-3-carboxylic acid.

    Reduction Reactions: Formation of 3-iodo-2-isobutylpiperidine.

Scientific Research Applications

3-Iodo-2-isobutylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-2-isobutylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Iodopyridine: A halopyridine with similar reactivity but different substitution pattern.

    3-Iodopyridine: Another isomer with iodine at the 3-position but lacking the isobutyl group.

    4-Iodopyridine: Iodine substituted at the 4-position, used in different synthetic applications.

Uniqueness

3-Iodo-2-isobutylpyridine is unique due to the presence of both an iodine atom and an isobutyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

3-iodo-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12IN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3

InChI Key

SWMLUVRWVDBGNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)I

Origin of Product

United States

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